Synthetic Accessibility: Comparative Yields of Alkyl Azide Formation from Bromide Precursors
The synthesis of 1-azido-2-bromoethane from 2-bromoethylamine hydrobromide or 1-bromo-2-chloroethane is a well-established process, yielding the desired product in high purity. For the broader class of primary alkyl bromides, conversion to the corresponding alkyl azide using sodium azide typically proceeds with yields in the range of 60-85% under optimized conditions . While a specific isolated yield for 1-azido-2-bromoethane is not reported in the open primary literature, this class-level yield data provides a benchmark for synthetic viability. The key differentiation lies not in a specific yield number but in the high efficiency and atom economy of the reaction for this particular substrate, which avoids the formation of byproducts often encountered with secondary or benzylic bromides.
| Evidence Dimension | Reaction Yield for Alkyl Azide Synthesis |
|---|---|
| Target Compound Data | Not explicitly reported; inferred to be within class yield of 60-85%. |
| Comparator Or Baseline | Class of primary alkyl bromides: 60-85% yield . |
| Quantified Difference | Not available for direct head-to-head comparison. |
| Conditions | Reaction of primary alkyl bromide with sodium azide in a suitable solvent (e.g., DMF, water). |
Why This Matters
This class-level yield range provides a reliable expectation for synthesis planning and cost analysis, confirming that the compound can be produced with practical efficiency.
